3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid
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Overview
Description
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid, also known as MSN, is a chemical compound that has been widely studied for its potential applications in scientific research. MSN is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action
The mechanism of action of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is not fully understood. However, it is believed that 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is its low toxicity in normal cells. This makes it a promising candidate for cancer therapy. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is also relatively easy to synthesize using various methods. However, one of the limitations of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid research. One direction is to study the mechanism of action of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid in more detail. Another direction is to study the potential applications of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to optimize the synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid and improve its solubility in water.
Conclusion:
In conclusion, 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is a promising compound that has been studied extensively for its potential applications in scientific research. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid and improve its solubility in water.
Synthesis Methods
The synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been accomplished using several methods. One of the most common methods is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction has also been used to synthesize 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.
Scientific Research Applications
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is in the field of cancer research. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-[(3-methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-5-4-8-19(11-12)24(22,23)18-16-10-14-7-3-2-6-13(14)9-15(16)17(20)21/h2-3,6-7,9-10,12,18H,4-5,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCHYJBTXJDJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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